molecular formula C18H17NO3 B191868 Pukateine CAS No. 81-67-4

Pukateine

Cat. No. B191868
CAS RN: 81-67-4
M. Wt: 295.3 g/mol
InChI Key: IKMXUUHNYQWZBC-GFCCVEGCSA-N
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Description

Pukateine is an alkaloid found in the bark of the New Zealand tree Laurelia novae-zelandiae (“Pukatea”), as well as some South American plants . An extract from pukatea is used in traditional Māori herbal medicine as an analgesic .


Molecular Structure Analysis

Pukateine has the molecular formula C18H17NO3 . Its structure includes a benzodioxole ring and a quinoline ring, among other features .

Scientific Research Applications

Dopaminergic Pharmacology and Antioxidant Properties

Pukateine, identified as (R)-11-hydroxy-1,2-methylenedioxyaporphine (PUK), demonstrates notable dopaminergic and antioxidant properties. This natural aporphine derivative exhibits a unique profile of action in the rat central nervous system. It interacts with dopamine (DA) D1 and D2 binding sites and increases extracellular DA levels. Furthermore, it exhibits agonist-like interactions with DA receptors and potent antioxidant activity. This makes Pukateine a lead compound for novel therapeutic strategies, particularly in the context of Parkinson's disease (Dajas-Bailador et al., 1999).

Chemical Constituents in Annona coriacea

A study on the leaves and branches of Annona coriacea Mart. (Annonaceae) identified Pukateine as one of the isoquinoline-derived alkaloids present in this species. This discovery adds to the understanding of the chemophenetic relationships of Annona coriacea with other genera in the Annonaceae family. The identification of Pukateine in this species contributes to the broader chemical and pharmacological profiling of Annonaceae plants (Rocha et al., 2021).

Synthesis and Derivatives of Pukateine

Research on the synthesis of non-naturally occurring aporphine alkaloids from Pukateine has expanded the scope of chemical derivatives that can be produced from this compound. The study reports the synthesis of (R)-2,10-dihydroxyaporphine and other derivatives from Pukateine. This work is significant for understanding the chemical properties and potential applications of Pukateine in various fields (Ram & Neumeyer, 1991).

properties

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXUUHNYQWZBC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331801
Record name Pukateine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pukateine

CAS RN

81-67-4
Record name (7aR)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pukateine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pukateine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PUKATEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Y5O2QUPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
M Valiente, P D'ocon, MA Noguera, BK Cassels… - Planta …, 2004 - thieme-connect.com
We have studied the mechanism of action of three 6a (R)-1, 2-methylenedioxyaporphines as vasorelaxant compounds. The alkaloids assayed showed different affinities for the three …
Number of citations: 32 www.thieme-connect.com
FA Dajas-Bailador, M Asencio, C Bonilla… - … : The Vascular System, 1999 - Elsevier
The dopaminergic and antioxidant properties of pukateine [(R)-11-hydroxy-1,2-methylenedioxyaporphine, PUK], a natural aporphine derivative, were analyzed in the rat central nervous …
Number of citations: 25 www.sciencedirect.com
T Kametani, K Fukumoto, S Shibuya… - Journal of the …, 1972 - pubs.rsc.org
Total syntheses of some aporphine, proaporphine, and morphinandienone alkaloids by photolysis of phenolic bromoisoquinolines are described. The 8-bromo-1-(3-hydroxybenzyl)…
Number of citations: 32 pubs.rsc.org
R Gorman, G Gjerstad - Quarterly Journal of Crude Drug Research, 1965 - Taylor & Francis
… of pukateine,(later shown not to be correct). He assumed a chemical. similarity of pukateine … (Pukateine appears, to us, to be more closely related to apomorphine and/or bulbocapnine). …
Number of citations: 1 www.tandfonline.com
VJ Ram, JL Neumeyer - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
… ,11‐trihydroxyaporphine (9), from pukateine is reported. The rearrangement of thebaine and … of pukateine. (R)‐1,2,11‐Trihydroxyaporphine (9) was synthesized by reaction of pukateine …
Number of citations: 6 onlinelibrary.wiley.com
BC Aston - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… the pukateine had … (pukateine sulphate is easily soluble in dilute sulphuric acid). A third alkaloid (laurepukine) remained in the acid aqueous liquor from which the acetates of pukateine …
Number of citations: 17 pubs.rsc.org
M Valiente, P D'Ocon, MA Noguera, B Cassels Niven… - 2004 - repositorio.uchile.cl
We have studied the mechanism of action of three 6a( R)-1,2-methylenedioxyaporphines as vasorelaxant compounds. The alkaloids assayed showed different affinities for the three …
Number of citations: 0 repositorio.uchile.cl
AE Adjaye, RH Dobberstein, DL Venton… - Journal of Natural …, 1984 - ACS Publications
… novae-zelandiae by column chromatography led to the isolation of the known alkaloids liriodenine, lauterine, pukateine, romneine, and corydine; and the lignans, pinoresinol dimethyl …
Number of citations: 6 pubs.acs.org
WS Fogg - Journal of Pharmacology and Experimental …, 1935 - ASPET
1. Depression of all muscle (smooth, cardiac, and striped) with the possible exception of the uterus. 2. Depression of conductivity of nerve. 3. Depression and excitation of the central …
Number of citations: 13 jpet.aspetjournals.org
A Girardet - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
THE investigation of the phenanthripyridine alkaloids pukateine, laureline, and laurepukine (Helv. … The following alkaloids have been examined: pukateine and laureline, which may be …
Number of citations: 12 pubs.rsc.org

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